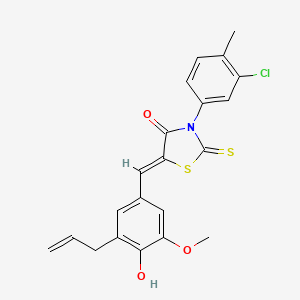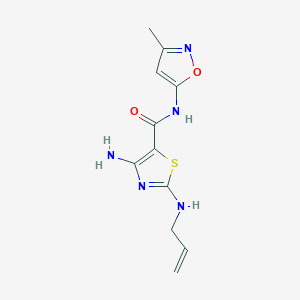![molecular formula C26H21NO5 B4778774 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that was first developed in the early 2000s by a team of researchers led by Dr. Wayne Marasco at the Dana-Farber Cancer Institute in Boston, Massachusetts. Since then, DAPTA has been the subject of numerous studies investigating its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has been studied for its potential applications in a variety of scientific research fields, including immunology, virology, and cancer research. One of the most promising applications of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide is as a therapeutic agent for HIV infection. 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has been shown to bind to the CD4 receptor on the surface of T cells, blocking the entry of HIV into the cell and preventing viral replication. 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide involves its binding to the CD4 receptor on the surface of T cells. This binding prevents the entry of HIV into the cell, as HIV requires the CD4 receptor to enter and infect T cells. 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has also been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and experimental conditions. In HIV research, 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has been shown to block viral entry and replication, leading to a decrease in viral load. In cancer research, 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide has been shown to induce apoptosis in certain cancer cell lines, leading to a decrease in cell proliferation and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide for lab experiments is its specificity for the CD4 receptor. This allows for precise targeting of T cells and HIV infection, without affecting other cell types or physiological processes. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide is its relatively low potency compared to other HIV entry inhibitors, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide. One area of interest is the development of more potent and specific HIV entry inhibitors based on the structure of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide. Another area of interest is the investigation of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide as a potential treatment for other viral infections, such as hepatitis C. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide in various experimental settings.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(2-oxochromen-3-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-30-23-13-7-17(15-24(23)31-2)8-14-25(28)27-20-11-9-18(10-12-20)21-16-19-5-3-4-6-22(19)32-26(21)29/h3-16H,1-2H3,(H,27,28)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYXFYODFQYLO-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



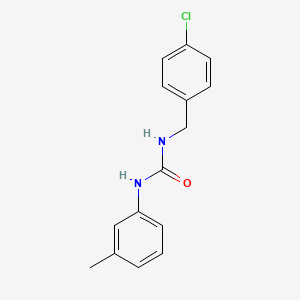
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)
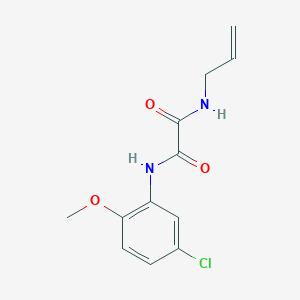
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)
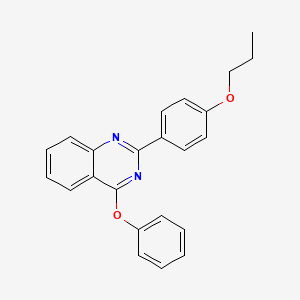
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)
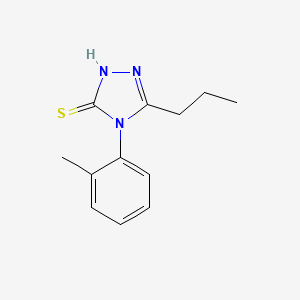
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778795.png)
![5-cyclopropyl-4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4778801.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4778803.png)
